Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride
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Overview
Description
Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes a cyclohexane ring, a phenyl group, and a diethylaminoethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of cyclohexanecarboxylic acid with 2-(diethylamino)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanemethanol derivatives.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid, 1-phenyl-, 2-(4-morpholinyl)ethyl ester
- Cyclohexanecarboxylic acid, 2-phenylethyl ester
- Cyclohexanecarboxylic acid, 1,3-dimethyl-2-[2-[3-(1-methylethyl)phenyl]ethyl]-, methyl ester
Uniqueness
Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific ester and amine functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
29303-07-9 |
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Molecular Formula |
C19H30ClNO2 |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H29NO2.ClH/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17;/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChI Key |
URKWGRMPLYDMHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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